
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom, an ethyl group, and a tetrahydrothiopyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
N-alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide.
Introduction of the Tetrahydrothiopyran Moiety: This step involves the reaction of the pyrimidine intermediate with tetrahydrothiopyran-4-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The tetrahydrothiopyran moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-2-amine: Similar structure but with the chlorine atom at a different position.
6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine: Similar structure but with a methyl group instead of an ethyl group.
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyridine-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Eigenschaften
Molekularformel |
C11H16ClN3S |
|---|---|
Molekulargewicht |
257.78 g/mol |
IUPAC-Name |
6-chloro-N-ethyl-N-(thian-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H16ClN3S/c1-2-15(9-3-5-16-6-4-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
LEEFYVVCXQORQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCSCC1)C2=CC(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







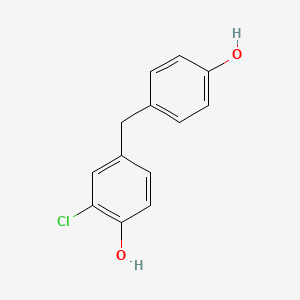
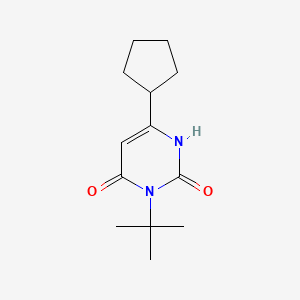
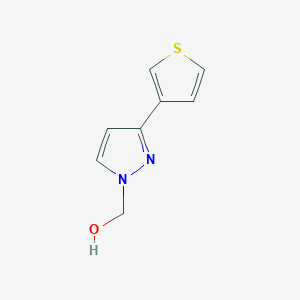
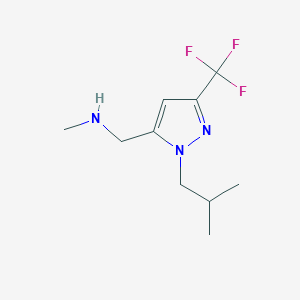

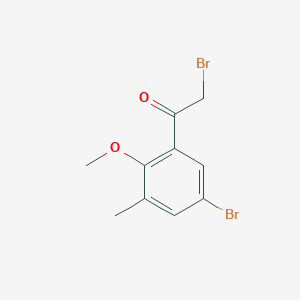
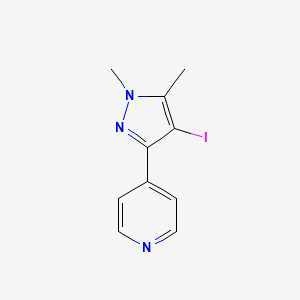

![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)
